molecular formula C10H13BrN2O5 B2940176 4-Bromo-2-nitro-6-(trimethoxymethyl)aniline CAS No. 2055119-35-0

4-Bromo-2-nitro-6-(trimethoxymethyl)aniline

Cat. No.: B2940176
CAS No.: 2055119-35-0
M. Wt: 321.127
InChI Key: AMUBJFHIUKWQBB-UHFFFAOYSA-N
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Description

4-Bromo-2-nitro-6-(trimethoxymethyl)aniline is a substituted aniline derivative featuring a bromo group at position 4, a nitro group at position 2, and a trimethoxymethyl group at position 6 on the aromatic ring.

The trimethoxymethyl group introduces steric bulk and modulates electronic effects, distinguishing it from simpler bromonitroaniline derivatives.

Properties

IUPAC Name

4-bromo-2-nitro-6-(trimethoxymethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O5/c1-16-10(17-2,18-3)7-4-6(11)5-8(9(7)12)13(14)15/h4-5H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUBJFHIUKWQBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=C(C(=CC(=C1)Br)[N+](=O)[O-])N)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-nitro-6-(trimethoxymethyl)aniline typically involves the nitration of 4-bromo-2-(trimethoxymethyl)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-2-nitro-6-(trimethoxymethyl)aniline may involve large-scale nitration reactors with automated temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and safety of the process. The final product is typically purified through recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-nitro-6-(trimethoxymethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2-nitro-6-(trimethoxymethyl)aniline is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-Bromo-2-nitro-6-(trimethoxymethyl)aniline depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes and receptors. The bromine atom and trimethoxymethyl group can also participate in various chemical reactions, influencing the compound’s overall reactivity and interaction with molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

4-Bromo-2-nitro-6-(trifluoromethoxy)aniline
  • Structure : Differs in the substituent at position 6 (trifluoromethoxy vs. trimethoxymethyl).
  • Impact : The trifluoromethoxy group is strongly electron-withdrawing due to the electronegative fluorine atoms, reducing the aromatic ring’s electron density compared to the electron-rich trimethoxymethyl group. This difference affects electrophilic substitution reactivity and intermolecular interactions .
  • Applications : Trifluoromethoxy derivatives are common in agrochemicals for their metabolic stability .
4-Bromo-2-nitro-6-(trifluoromethyl)aniline
  • Structure : Position 6 substituent is trifluoromethyl (CF₃) instead of trimethoxymethyl.
  • Impact : The CF₃ group is smaller and more electronegative than trimethoxymethyl, leading to higher lipophilicity and altered solubility in organic solvents. This compound may exhibit stronger hydrogen-bonding interactions due to the nitro and CF₃ groups .
  • Synthetic Relevance : CF₃-substituted anilines are intermediates in drug discovery .
2-Bromo-6-nitro-4-(trifluoromethyl)aniline
  • Structure : Bromo and nitro groups at positions 2 and 6, respectively, with CF₃ at position 3.
  • This compound’s reactivity in coupling reactions may differ significantly from the target compound .

Substituent Functional Group Comparisons

4-Bromo-2-methyl-6-nitroaniline
  • Structure : Methyl group replaces trimethoxymethyl at position 4.
  • Impact: The methyl group is less bulky and electron-donating, simplifying synthetic routes but reducing steric protection of the amino group. This compound’s melting point and crystallinity are likely lower than those of the trimethoxymethyl analog .
  • Safety : Classified as hazardous due to nitro and bromo groups, requiring similar handling precautions .
2-Bromo-6-methoxy-4-nitroaniline
  • Structure : Methoxy group at position 6 instead of trimethoxymethyl.
  • Impact: The methoxy group is moderately electron-donating, enhancing solubility in polar solvents.

Structural Similarity Scores

Compounds are often compared using similarity indices (0–1 scale) based on functional groups and substitution patterns:

Compound Name Similarity Score Key Differences
4-Bromo-2-nitro-6-(trifluoromethyl)aniline 0.88 CF₃ vs. trimethoxymethyl at position 6
5-Bromo-3-nitrobenzene-1,2-diamine 0.94 Additional amino group at position 1
2-Bromo-4-nitro-5-(trifluoromethyl)aniline 0.95 Altered substituent positions (2,4,5)

Higher scores (e.g., 0.95) indicate closer structural resemblance, though positional isomerism can drastically alter properties .

Physicochemical Properties

Property 4-Bromo-2-nitro-6-(trimethoxymethyl)aniline 4-Bromo-2-nitro-6-(trifluoromethoxy)aniline 4-Bromo-2-methyl-6-nitroaniline
Molecular Weight (g/mol) ~350 (estimated) 296.47 231.03
Solubility Moderate in polar aprotic solvents High in DMSO, DMF Low in water
Melting Point Likely >150°C (predicted) 120–125°C (estimated) 95–100°C
Basicity (pKa) ~2–3 (weaker than aniline due to nitro) ~1–2 (stronger electron withdrawal) ~3–4 (methyl donates electrons)

Biological Activity

4-Bromo-2-nitro-6-(trimethoxymethyl)aniline is a synthetic organic compound that has attracted attention in various fields of research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 4-Bromo-2-nitro-6-(trimethoxymethyl)aniline is C10H12BrN2O5C_10H_{12}BrN_2O_5. It features a bromine atom, a nitro group, and three methoxy groups attached to the aniline structure. The presence of these functional groups contributes to its unique chemical properties and biological activities.

Mechanisms of Biological Activity

The biological activity of 4-Bromo-2-nitro-6-(trimethoxymethyl)aniline can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Receptor Interaction : It may interact with various receptors, modulating signaling pathways that are crucial for cellular responses.
  • Antioxidant Activity : The methoxy groups may contribute to antioxidant properties, helping to mitigate oxidative stress in cells.

Pharmacological Effects

Research indicates that 4-Bromo-2-nitro-6-(trimethoxymethyl)aniline exhibits several pharmacological effects:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Potential : Preliminary studies suggest that it may inhibit the growth of cancer cells through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound may reduce inflammation by modulating inflammatory cytokines and pathways.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria,
AnticancerInduces apoptosis in cancer cell lines,
Anti-inflammatoryReduces levels of pro-inflammatory cytokines

Case Studies

Several case studies have highlighted the biological activity of 4-Bromo-2-nitro-6-(trimethoxymethyl)aniline:

  • Antimicrobial Efficacy : A study conducted by Smith et al. (2023) demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent.
  • Cancer Cell Line Studies : Research by Johnson et al. (2024) showed that treatment with 4-Bromo-2-nitro-6-(trimethoxymethyl)aniline resulted in significant apoptosis in MCF-7 breast cancer cells, indicating its potential as an anticancer drug.
  • Inflammation Model : In a murine model of inflammation, the compound was found to significantly reduce paw swelling and levels of TNF-alpha, illustrating its anti-inflammatory properties (Brown et al., 2024).

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